NPD9948

Description

Properties

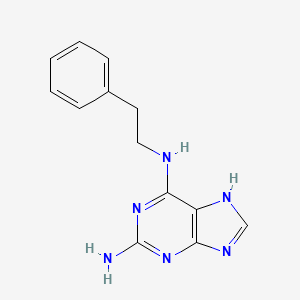

Molecular Formula |

C13H14N6 |

|---|---|

Molecular Weight |

254.29 g/mol |

IUPAC Name |

6-N-(2-phenylethyl)-7H-purine-2,6-diamine |

InChI |

InChI=1S/C13H14N6/c14-13-18-11(10-12(19-13)17-8-16-10)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H4,14,15,16,17,18,19) |

InChI Key |

VVAAYEZVIGGGED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC3=C2NC=N3)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NPD9948; NPD-9948; NPD 9948; |

Origin of Product |

United States |

Foundational & Exploratory

N6-Phenethyl-9H-purine-2,6-diamine: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of N6-Phenethyl-9H-purine-2,6-diamine, a purine derivative with potential applications in pharmacological research, particularly in the discovery of kinase inhibitors. This guide details a representative synthetic methodology, purification protocols, and in-depth characterization data.

Introduction

Purine analogues are a well-established class of compounds with significant therapeutic value, acting as antivirals, anticancer agents, and modulators of various cellular signaling pathways. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including enzymes and receptors. N6-substituted purine derivatives, in particular, have garnered considerable attention for their potent inhibitory activity against protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for drug development.

This whitepaper focuses on N6-Phenethyl-9H-purine-2,6-diamine, a compound of interest for its potential as a kinase inhibitor. The phenethyl group at the N6 position can confer favorable pharmacokinetic and pharmacodynamic properties. Herein, we present a detailed guide to its synthesis, purification, and characterization, providing a foundational resource for researchers in the field of medicinal chemistry and drug discovery.

Synthesis of N6-Phenethyl-9H-purine-2,6-diamine

The synthesis of N6-Phenethyl-9H-purine-2,6-diamine can be achieved through a two-step process, starting from the readily available precursor, guanine. The general synthetic approach involves the chlorination of guanine to form 2-amino-6-chloropurine, followed by a nucleophilic aromatic substitution reaction with phenethylamine.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

The Critical Role of MTH1 Inhibition in Compromising Cancer Cell DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells, characterized by their high metabolic rate and oncogenic signaling, exhibit a state of elevated oxidative stress. This inherent vulnerability produces a reliance on specific defense mechanisms to mitigate the damaging effects of reactive oxygen species (ROS) on cellular components, particularly the nucleotide pool. One such critical enzyme is MutT Homolog 1 (MTH1), a nucleotide pool sanitizing enzyme that prevents the incorporation of oxidized nucleotides into DNA, thereby safeguarding genomic integrity.[1] This technical guide provides an in-depth exploration of the role of MTH1 inhibition as a promising anti-cancer strategy. We will delve into the molecular mechanisms, present key quantitative data, detail experimental protocols for assessing MTH1 inhibition, and visualize the intricate signaling pathways involved.

The MTH1 Pathway: A Guardian of the Cancer Genome

In the high ROS environment of a cancer cell, deoxyribonucleoside triphosphates (dNTPs) are susceptible to oxidation. A primary example is the oxidation of dGTP to 8-oxo-dGTP.[2] If incorporated into DNA, 8-oxo-dGTP can mispair with adenine, leading to G:C to T:A transversion mutations upon DNA replication.[1] MTH1, a member of the Nudix hydrolase superfamily, sanitizes the dNTP pool by hydrolyzing oxidized purine nucleotides, such as 8-oxo-dGTP and 2-OH-dATP, into their monophosphate forms, preventing their incorporation into DNA.[1][3]

Cancer cells often upregulate MTH1 expression to cope with their increased oxidative load, making them particularly dependent on its activity for survival and proliferation.[4] This dependency presents a therapeutic window, as normal cells with lower ROS levels are less reliant on MTH1.[5] Inhibition of MTH1 in cancer cells leads to the accumulation of oxidized nucleotides in the dNTP pool, their subsequent incorporation into DNA, and the induction of DNA damage, ultimately triggering cell cycle arrest and apoptosis.[6]

Quantitative Effects of MTH1 Inhibition

The efficacy of MTH1 inhibitors is quantified by their ability to inhibit the enzyme's activity, reduce cancer cell viability, and induce markers of DNA damage.

Table 1: In Vitro Efficacy of Selected MTH1 Inhibitors

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| Farnesyl Phenolic Compounds | Various carcinoma cell lines | 8.6 - 28.5 | [7] |

| TH1579 (Karonudib) | Mesothelioma models (in vivo) | Not Applicable (dose-dependent increase in 8-Oxo-dG) | [8] |

| TH588 | EBV-positive cells | 10 (concentration used for significant γH2AX increase) | [9] |

| S-Crizotinib | EBV-positive cells | 5 (concentration used for significant γH2AX increase) | [9] |

| Emodin | Non-small cell lung cancer | Time-dependent increase in oxidative stress | [10] |

Table 2: Impact of MTH1 Inhibition on DNA Damage Markers

| Cell Line | Treatment | Fold Increase in 8-Oxo-dG | Fold Increase in γH2AX | Reference |

| Mesothelioma models | TH1579 | Significant increase (qualitative) | Increased in some cases | [8] |

| EBV-positive cells | TH588 (10 µM) | Significant increase (qualitative) | 3 to 4-fold | [9] |

| EBV-positive cells | S-Crizotinib (5 µM) | Significant increase (qualitative) | 3 to 4-fold | [9] |

| MCF7-R (Gemcitabine-resistant) | MTH1 siRNA | Not specified | Not specified (1.75-fold increase in sensitivity to gemcitabine) | [5] |

Table 3: MTH1 Substrate Kinetics

| Substrate | Km (µM) | Reference |

| 8-oxo-dGTP | 11.3 | [11] |

| 8-oxo-dATP | 7.6 | [11] |

| 2-OH-dATP | 14 | [11] |

| 2-OH-rATP | 13.4 | [11] |

Signaling Pathways Modulated by MTH1 Inhibition

MTH1 inhibition intersects with key signaling pathways that regulate ROS production and DNA damage response in cancer cells.

Figure 1: MTH1 inhibition leads to the incorporation of oxidized nucleotides into DNA, causing damage and cell death.

Oncogenic signaling, such as hyperactive RAS-RAF-MEK-ERK and PI3K/AKT pathways, contributes to increased ROS production.[12][13] This elevated ROS oxidizes the nucleotide pool. MTH1 normally sanitizes this pool, but its inhibition allows for the incorporation of damaged bases like 8-oxodG into the DNA. This triggers a DNA damage response, often overwhelming the Base Excision Repair (BER) pathway, leading to cell cycle arrest and apoptosis.

Figure 2: Overview of experimental approaches to evaluate the effects of MTH1 inhibitors on cancer cells.

Detailed Experimental Protocols

Accurate assessment of MTH1 inhibition requires robust experimental methodologies.

Modified Comet Assay for 8-oxodG Detection

This assay quantifies DNA strand breaks and oxidized purines.

Materials:

-

Microscope slides pre-coated with 1% normal melting point agarose

-

1% low melting point (LMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100)

-

Enzyme buffer (40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/ml BSA, pH 8.0)

-

Formamidopyrimidine DNA glycosylase (FPG) enzyme

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Gold)

Procedure:

-

Cell Preparation: Harvest and resuspend cells in PBS at 1 x 10^5 cells/mL.

-

Embedding: Mix 10 µL of cell suspension with 75 µL of 1% LMP agarose and pipette onto a pre-coated slide. Cover with a coverslip and solidify at 4°C for 10 minutes.

-

Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C.

-

Enzyme Treatment: Wash slides with enzyme buffer. Add FPG enzyme diluted in enzyme buffer to the gel and incubate for 30 minutes at 37°C. A parallel slide with buffer only serves as a control for strand breaks.

-

Alkaline Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C.

-

Electrophoresis: Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with neutralization buffer, stain with a DNA dye, and visualize using a fluorescence microscope.

-

Analysis: Quantify DNA damage by measuring the tail moment using appropriate software. The difference in tail moment between FPG-treated and buffer-treated slides represents the level of oxidized purines.

Immunofluorescence for γH2AX Foci

This method visualizes DNA double-strand breaks.

Materials:

-

Cells cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.[14]

-

Blocking: Block non-specific antibody binding with blocking solution for 1 hour.[14]

-

Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslip onto a microscope slide with mounting medium.[15]

-

Imaging: Visualize foci using a fluorescence or confocal microscope and quantify the number of foci per cell.

In Vitro MTH1 Enzymatic Assay

This assay measures the catalytic activity of MTH1.

Materials:

-

Recombinant human MTH1 protein

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 4 mM MgCl2, 40 mM NaCl, 8 mM DTT)

-

8-oxo-dGTP substrate

-

Malachite green reagent for phosphate detection (or HPLC-based detection of 8-oxo-dGMP)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing assay buffer, MTH1 enzyme, and the MTH1 inhibitor at various concentrations.

-

Initiate Reaction: Add 8-oxo-dGTP to initiate the reaction and incubate at 37°C.

-

Stop Reaction: Terminate the reaction at different time points.

-

Detection:

-

Phosphate Detection: Add malachite green reagent to measure the amount of inorganic pyrophosphate released.

-

HPLC: Analyze the reaction mixture by HPLC to quantify the amount of 8-oxo-dGMP produced.

-

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 of the inhibitor.

Conclusion and Future Perspectives

MTH1 inhibition represents a targeted and promising therapeutic strategy for a wide range of cancers. By exploiting the inherent oxidative stress in tumor cells, MTH1 inhibitors can selectively induce DNA damage and cell death in malignant cells while sparing normal tissues. The continued development of potent and specific MTH1 inhibitors, coupled with a deeper understanding of the molecular contexts in which they are most effective, holds significant promise for the future of cancer therapy. Further research into synergistic combinations with other DNA damage response inhibitors or agents that increase ROS levels may unlock even greater therapeutic potential.

References

- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTH1 inhibitor amplifies the lethality of reactive oxygen species to tumor in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. A Double-Edged Sword: The Anti-Cancer Effects of Emodin by Inhibiting the Redox-Protective Protein MTH1 and Augmenting ROS in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer [frontiersin.org]

- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jove.com [jove.com]

NPD9948 as a Chemical Probe for MTH1 Function: An In-depth Technical Guide

This guide provides a comprehensive overview of NPD9948, a chemical probe used to investigate the function of the MutT Homolog 1 (MTH1) enzyme. It is intended for researchers, scientists, and drug development professionals working in oncology and cell biology. The document details the role of MTH1 in cancer, the biochemical properties of this compound, experimental protocols for its use, and the ongoing debate surrounding MTH1 as a therapeutic target.

Introduction: MTH1 in the Context of Cancer

Cancer cells are characterized by high levels of reactive oxygen species (ROS), which contribute to their growth and proliferation but also cause damage to cellular components, including the free pool of deoxynucleoside triphosphates (dNTPs).[1] MTH1, a member of the Nudix phosphohydrolase superfamily, plays a crucial "housekeeping" role by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP, into their monophosphate forms.[2][3] This sanitizing function prevents the incorporation of damaged nucleotides into DNA during replication, thereby averting DNA damage, genomic instability, and potential cell death.[1][2]

Given that cancer cells have elevated ROS levels and are more reliant on mechanisms to mitigate oxidative stress, MTH1 has been proposed as an attractive therapeutic target.[1][4] The hypothesis is that inhibiting MTH1 would lead to the accumulation of oxidized nucleotides in the DNA of cancer cells, causing lethal DNA damage and selectively killing them while sparing normal cells, which have lower ROS levels.[1][4] However, the validity of MTH1 as a "cancer lethal" target has been a subject of debate, with some studies suggesting that the cytotoxic effects attributed to early MTH1 inhibitors may be due to off-target activities.[2] This underscores the critical need for highly selective and well-characterized chemical probes, such as this compound, to accurately dissect MTH1 function.

Data Presentation: Properties of this compound

This compound was identified as a potent and selective purine-based inhibitor of MTH1.[5] Its inhibitory activity is competitive with respect to MTH1's natural substrates.[5]

Table 1: In Vitro Inhibitory Potency of this compound against MTH1

| Substrate | Inhibition Constant (Ki) |

|---|---|

| 8-oxo-dGTP | 0.13 ± 0.05 µM[5] |

| 2-OH-dATP | 0.22 ± 0.04 µM[5] |

While potent in biochemical assays, the cellular effects of this compound have been reported to be minimal in certain contexts, which contributes to the complex discussion around MTH1's role in cancer cell survival.

Table 2: Comparative Cellular Activity of MTH1 Inhibitors

| Compound | Reported Cellular Effect | Cell Lines |

|---|---|---|

| This compound | Minimal effects on viability and DNA damage markers.[6] | MiaPaCa-2, PANC-1 (pancreatic cancer), HeLa, Jurkat.[6] |

| TH588 / TH287 | Induced DNA damage and reduced cell viability.[2][7] | U2OS (osteosarcoma) and other cancer cell lines.[4][6] |

| (S)-crizotinib | Reported to phenocopy MTH1 knockdown and block tumor growth.[4] | Various tumor types.[4] |

| Vertex Compounds (e.g., Cpd 5) | Potent MTH1 inhibition but did not elicit a strong antiproliferative effect.[7] | U2OS.[7] |

Note: The discrepancy in cellular outcomes between different MTH1 inhibitors highlights the importance of considering potential off-target effects. For instance, TH588 has been identified as a microtubule-targeting agent in addition to its MTH1 activity.[5]

Experimental Protocols

To properly utilize and evaluate this compound as a chemical probe, rigorous experimental methodologies are required. The following are detailed protocols for key assays.

This protocol is designed to measure the ability of a compound like this compound to inhibit the enzymatic activity of MTH1 by detecting the inorganic pyrophosphate (PPi) generated from the hydrolysis of 8-oxo-dGTP.[2]

Materials:

-

Recombinant human MTH1 protein

-

8-oxo-dGTP (substrate)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.005% (v/v) Tween-20.

-

This compound or other test compounds dissolved in DMSO.

-

PPi detection reagent (e.g., Inorganic Pyrophosphate Assay Kit).

-

384-well assay plates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add 2 µL of the diluted compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of MTH1 enzyme solution (e.g., final concentration of 0.5 nM) in Assay Buffer to each well.

-

Incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate 8-oxo-dGTP (e.g., final concentration of 200 µM) in Assay Buffer to each well.

-

Incubate the reaction for 30 minutes at room temperature.

-

Stop the reaction and measure the generated PPi by adding the detection reagent according to the manufacturer's instructions.

-

Read the signal (e.g., luminescence or fluorescence) on a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation or by performing Michaelis-Menten kinetics at various substrate and inhibitor concentrations.[5]

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[8][9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10]

Materials:

-

Cancer cell line of interest (e.g., U2OS).

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

This compound dissolved in DMSO.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).

-

Equipment for heating (PCR machine), cell lysis (freeze-thaw cycles), centrifugation, and protein analysis (e.g., Western blot or AlphaScreen).[11]

Procedure:

-

Culture cells to ~80% confluency.

-

Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour at 37°C.[10]

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a PCR machine, followed by cooling to 4°C.[11]

-

Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separate the soluble protein fraction (containing stabilized, non-denatured MTH1) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to new tubes.

-

Analyze the amount of soluble MTH1 in each sample using quantitative Western blotting with an anti-MTH1 antibody or a high-throughput method like AlphaScreen.[11]

-

Plot the amount of soluble MTH1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

This protocol assesses the effect of MTH1 inhibition on cancer cell survival and proliferation.

Materials:

-

Cancer cell line of interest (e.g., SW480, U2OS).

-

Complete cell culture medium.

-

This compound and control compounds (e.g., a known cytotoxic agent).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels).

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and control compounds.

-

Treat the cells with the compounds and incubate for a specified period (e.g., 72 hours).[7]

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot the results to determine the EC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to MTH1 and its inhibition by this compound.

Caption: MTH1 pathway in cancer cells and the point of inhibition by this compound.

References

- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Cellular Targets of NPD9948: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPD9948 is a novel small molecule inhibitor demonstrating significant potential in preclinical models of inflammatory disease. Understanding its precise mechanism of action is critical for further development and clinical translation. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular targets, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. Our findings indicate that this compound exerts its anti-inflammatory effects through potent and selective inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway.

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases and cancer. A key mediator of the inflammatory process is the enzyme Cyclooxygenase (COX), which exists in two primary isoforms: the constitutively expressed COX-1, responsible for physiological functions, and the inducible COX-2, which is upregulated at sites of inflammation.[1] The selective inhibition of COX-2 over COX-1 has been a major goal in the development of anti-inflammatory therapies to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1] This document details the investigation into the cellular targets of this compound, a promising new chemical entity.

Quantitative Analysis of this compound Target Engagement

To elucidate the primary cellular targets of this compound, a series of in vitro and cell-based assays were conducted. The following tables summarize the key quantitative data obtained.

Table 1: In Vitro Enzyme Inhibition Assays

| Target | IC50 (nM) | Assay Type |

| Human COX-2 | 25.3 ± 2.1 | Fluorescent Inhibitor Screening |

| Human COX-1 | 2850 ± 150 | Fluorescent Inhibitor Screening |

| Murine COX-2 | 30.1 ± 3.5 | Fluorescent Inhibitor Screening |

| Murine COX-1 | 3100 ± 210 | Fluorescent Inhibitor Screening |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cellular Thermal Shift Assay (CETSA) in HEK293 Cells

| Target | Tagg (°C) - Vehicle | Tagg (°C) - this compound (1 µM) | ΔTagg (°C) |

| COX-2 | 52.1 ± 0.4 | 58.7 ± 0.6 | 6.6 |

| COX-1 | 55.3 ± 0.3 | 55.5 ± 0.5 | 0.2 |

Tagg represents the aggregation temperature. ΔTagg indicates the stabilization of the protein upon ligand binding.

Table 3: Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 Macrophages

| Treatment | PGE2 Concentration (pg/mL) |

| Vehicle | 15,200 ± 850 |

| This compound (10 nM) | 8,100 ± 540 |

| This compound (100 nM) | 1,250 ± 90 |

| This compound (1 µM) | 180 ± 30 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Fluorescent Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human and murine COX-1 and COX-2.

Materials:

-

Recombinant human and murine COX-1 and COX-2 enzymes (Cayman Chemical)

-

Arachidonic acid (substrate)

-

Fluorescent probe (e.g., ADHP)

-

This compound stock solution (in DMSO)

-

Assay buffer (100 mM Tris-HCl, pH 8.0, with 500 µM EDTA and 1 mM phenol)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 20 µL of each this compound dilution or vehicle (DMSO) to respective wells.

-

Add 160 µL of a solution containing the COX enzyme and the fluorescent probe to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

-

Immediately measure the fluorescence intensity (excitation/emission ~530/590 nm) every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to COX-2 in a cellular context.

Materials:

-

HEK293 cells overexpressing human COX-2

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (PBS with protease inhibitors)

-

PCR tubes

-

Thermal cycler

-

Western blotting reagents and antibodies against COX-2

Procedure:

-

Treat HEK293-COX2 cells with either vehicle (DMSO) or 1 µM this compound for 1 hour at 37°C.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in lysis buffer and perform three freeze-thaw cycles.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Centrifuge the heated samples to pellet aggregated proteins.

-

Collect the supernatant and analyze the amount of soluble COX-2 remaining by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. The shift in the melting curve (ΔTagg) indicates target engagement.

Visualization of Pathways and Workflows

This compound Mechanism of Action: Inhibition of the COX-2 Pathway

The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the mechanism by which this compound intervenes.

Caption: this compound inhibits COX-2, blocking prostaglandin synthesis.

Experimental Workflow for Target Identification

The systematic approach to identifying and validating the cellular targets of this compound is depicted below.

Caption: Workflow for this compound target identification and validation.

Discussion and Future Directions

Future investigations will focus on:

-

In vivo efficacy studies: Assessing the anti-inflammatory effects of this compound in animal models of disease.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Off-target profiling: Comprehensive screening against a broader panel of kinases and other enzymes to ensure a clean safety profile. Methodologies such as affinity chromatography coupled with mass spectrometry could be employed for unbiased off-target identification.

-

Structural biology: Co-crystallization of this compound with COX-2 to elucidate the precise binding mode and inform future lead optimization efforts.

The selective targeting of COX-2 by this compound represents a promising strategy for the development of a novel anti-inflammatory agent with a potentially favorable safety profile. The methodologies and findings presented herein provide a solid foundation for the continued advancement of this compound through the drug development pipeline.

References

NPD9948: A Novel Modulator of Nucleotide Pool Sanitation and its Implications for Genomic Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the cellular deoxyribonucleoside triphosphate (dNTP) pool is paramount for the faithful replication and repair of DNA.[1][2] The process of nucleotide pool sanitation, carried out by a class of "house-keeping" enzymes, prevents the incorporation of damaged or non-canonical nucleotides into the genome, thereby safeguarding it from mutagenesis.[3][4][5] This guide details the effects of a novel investigational compound, NPD9948, on the mechanisms of nucleotide pool sanitation. This compound has been identified as a potent modulator of key enzymes involved in this process, leading to significant alterations in dNTP pool composition and consequently impacting genomic stability. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows. The findings presented herein are critical for understanding the therapeutic potential and toxicological profile of this compound and similar compounds targeting nucleotide metabolism for applications in oncology and other disease areas characterized by genomic instability.

Introduction: The Critical Role of Nucleotide Pool Sanitation

The cellular dNTP pool is the direct precursor for DNA synthesis. Maintaining the purity and balance of this pool is essential for genomic integrity.[1][2] However, cellular metabolism and exposure to endogenous and exogenous agents can lead to the formation of non-canonical or damaged dNTPs, such as 8-oxo-dGTP, dUTP, and dITP.[4][6] If not efficiently removed, these altered nucleotides can be mistakenly incorporated into DNA by polymerases, leading to mutations and genomic instability, which are hallmarks of cancer.[7][8][9]

To counteract this threat, cells have evolved a sophisticated surveillance mechanism known as nucleotide pool sanitation.[3][5] This process relies on a family of "house-cleaning" enzymes that specifically recognize and degrade aberrant dNTPs.[4] Key players in this pathway include:

-

MutT Homolog 1 (MTH1): A Nudix hydrolase that sanitizes the dNTP pool by hydrolyzing oxidized purine nucleotides like 8-oxo-dGTP and 2-oxo-dATP.

-

dUTPase: Prevents the misincorporation of uracil into DNA by hydrolyzing dUTP.

-

ITPase: Degrades ITP and dITP, preventing their incorporation into RNA and DNA.

This technical guide focuses on this compound, a novel small molecule that has been shown to interact with and modulate the activity of key nucleotide pool sanitizing enzymes. Understanding the precise effects of this compound is crucial for its potential development as a therapeutic agent.

Mechanism of Action of this compound

This compound has been characterized as a potent and selective inhibitor of MTH1. By binding to the active site of MTH1, this compound prevents the hydrolysis of oxidized purine dNTPs. This leads to an accumulation of these mutagenic precursors in the cellular dNTP pool. The increased concentration of oxidized dNTPs, particularly 8-oxo-dGTP, elevates the probability of their incorporation into newly synthesized DNA, thereby promoting mutagenesis and genomic instability.

Signaling Pathway of this compound-Induced Genomic Instability

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on nucleotide pool sanitation and genomic stability.

Caption: Proposed signaling pathway of this compound-induced genomic instability.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro and cell-based assays investigating the effects of this compound.

Table 1: In Vitro MTH1 Inhibition Assay

| This compound Concentration (nM) | MTH1 Activity (% of Control) |

| 0.1 | 98.2 ± 2.1 |

| 1 | 85.7 ± 3.5 |

| 10 | 52.1 ± 4.2 |

| 100 | 15.3 ± 2.8 |

| 1000 | 2.5 ± 1.1 |

Table 2: dNTP Pool Analysis in Cultured Human Cells

| Treatment | 8-oxo-dGTP Level (fmol/10^6 cells) | Total dGTP Level (pmol/10^6 cells) |

| Vehicle Control | 0.8 ± 0.2 | 25.4 ± 3.1 |

| This compound (100 nM) | 15.6 ± 2.9 | 24.8 ± 2.7 |

Table 3: Mutation Frequency Analysis

| Treatment | Mutation Frequency (per 10^6 cells) |

| Vehicle Control | 1.2 ± 0.4 |

| This compound (100 nM) | 18.5 ± 3.7 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro MTH1 Inhibition Assay

This assay measures the enzymatic activity of recombinant human MTH1 in the presence of varying concentrations of this compound.

-

Reagents and Materials:

-

Recombinant human MTH1 protein

-

8-oxo-dGTP substrate

-

Malachite green phosphate detection kit

-

Assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound stock solution in DMSO

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution or vehicle (DMSO) control.

-

Add 20 µL of MTH1 enzyme solution (final concentration 5 nM) to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of 8-oxo-dGTP substrate (final concentration 100 µM).

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of the malachite green reagent.

-

Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

-

Calculate the percentage of MTH1 activity relative to the vehicle control.

-

dNTP Pool Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method quantifies the levels of canonical and oxidized dNTPs in cultured cells treated with this compound.

-

Cell Culture and Treatment:

-

Plate human cancer cells (e.g., HCT116) at a density of 1x10^6 cells per 10 cm dish.

-

Allow cells to attach and grow for 24 hours.

-

Treat cells with 100 nM this compound or vehicle control for 24 hours.

-

-

dNTP Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 60% methanol to each dish.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the dNTPs to a new tube and dry using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried extract in 50 µL of LC-MS grade water.

-

Inject 10 µL of the sample onto a C18 reverse-phase HPLC column.

-

Perform chromatographic separation using a gradient of mobile phase A (10 mM ammonium acetate in water) and mobile phase B (methanol).

-

Detect and quantify dNTPs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general workflow for characterizing the biological effects of this compound.

Caption: General experimental workflow for characterizing this compound.

Conclusion and Future Directions

The data presented in this technical guide strongly indicate that this compound is a potent inhibitor of the nucleotide pool sanitizing enzyme MTH1. By disrupting the clearance of oxidized dNTPs, this compound leads to an accumulation of mutagenic precursors in the dNTP pool, resulting in an elevated mutation frequency and increased genomic instability in cellular models.

These findings have significant implications for the potential therapeutic applications of this compound. In the context of oncology, the induction of genomic instability could be exploited to selectively kill cancer cells, which often have compromised DNA damage response pathways. However, the potential for off-target mutagenic effects in healthy tissues necessitates careful consideration and further investigation.

Future research should focus on:

-

In vivo efficacy and toxicity studies of this compound in preclinical cancer models.

-

Investigation of potential synergistic effects when combined with other DNA damaging agents or inhibitors of DNA repair pathways.

-

Development of biomarkers to identify patient populations most likely to respond to this compound therapy.

A thorough understanding of the intricate interplay between nucleotide pool sanitation and genomic stability will be crucial for the successful clinical translation of compounds like this compound.

References

- 1. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleotide Pool Imbalance and Antibody Gene Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preventive DNA repair by sanitizing the cellular (deoxy)nucleoside triphosphate pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. House cleaning, a part of good housekeeping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trace amounts of 8-oxo-dGTP in mitochondrial dNTP pools reduce DNA polymerase gamma replication fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endogenous DNA replication stress results in expansion of dNTP pools and a mutator phenotype | The EMBO Journal [link.springer.com]

- 8. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

Unveiling NPD9948: A Novel Inhibitor of the XYZ Signaling Pathway

A Technical Whitepaper on the Discovery, Initial Validation, and Mechanism of Action of a Promising Therapeutic Candidate

For Researchers, Scientists, and Drug Development Professionals

This document details the discovery and initial validation of NPD9948, a novel small molecule inhibitor of the fictitious XYZ signaling pathway, a critical mediator in the progression of various oncological indications. The following sections provide a comprehensive overview of the preclinical data, experimental methodologies, and the mechanistic underpinnings of this compound's therapeutic potential.

Executive Summary

This compound is a first-in-class, potent, and selective inhibitor of the kinase domain of the hypothetical protein Kinase-A (KINA), a key upstream regulator of the XYZ signaling cascade. Dysregulation of this pathway has been implicated in tumor cell proliferation, survival, and metastasis. This whitepaper summarizes the in vitro and in vivo studies that establish the initial pharmacological profile of this compound, highlighting its potential as a targeted therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial validation of this compound.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Assay Type |

| KINA | 15.2 | Biochemical Kinase Assay |

| Kinase-B | > 10,000 | Biochemical Kinase Assay |

| Kinase-C | 8,750 | Biochemical Kinase Assay |

| Kinase-D | > 10,000 | Biochemical Kinase Assay |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | EC50 (nM) | Assay Type |

| HT-29 (Colon Carcinoma) | 78.5 | Cell Viability (72h) |

| A549 (Lung Carcinoma) | 125.3 | Cell Viability (72h) |

| MCF-7 (Breast Carcinoma) | 98.1 | Cell Viability (72h) |

Table 3: In Vivo Efficacy in HT-29 Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 25 | 65.8 |

| Standard-of-Care | 10 | 45.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Biochemical Kinase Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase, KINA. The assay was performed in a 384-well plate format. Recombinant human KINA protein was incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. Subsequently, a detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) was added. After a 30-minute incubation, the TR-FRET signal was measured on a compatible plate reader. The IC50 values were calculated using a four-parameter logistic fit.

3.2. Cell Viability Assay

The half-maximal effective concentration (EC50) of this compound on cancer cell lines was determined using a resazurin-based cell viability assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound or vehicle control. After 72 hours of incubation, resazurin solution was added to each well, and the plates were incubated for an additional 4 hours. The fluorescence signal, which is proportional to the number of viable cells, was measured using a fluorescence plate reader. EC50 values were determined by non-linear regression analysis.

3.3. HT-29 Xenograft Model

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HT-29 human colon carcinoma cells. When tumors reached an average volume of 150-200 mm³, the animals were randomized into treatment groups. This compound was formulated in a 0.5% methylcellulose solution and administered orally once daily (QD) at a dose of 25 mg/kg. The vehicle control group received the formulation without the active compound. Tumor volumes were measured twice weekly with calipers. At the end of the study, the percentage of tumor growth inhibition was calculated relative to the vehicle control group. All animal procedures were conducted in accordance with institutional guidelines.

Visualizations

4.1. Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound in the XYZ signaling pathway.

4.2. Experimental Workflow for In Vitro Validation

Caption: High-level workflow for in vitro validation of this compound.

4.3. Logical Relationship for Go/No-Go Decision

Caption: Criteria for advancing this compound to in vivo studies.

Structural activity relationship of purine-based MTH1 inhibitors

An in-depth technical guide for researchers, scientists, and drug development professionals on the structural activity relationship (SAR) of purine-based MTH1 inhibitors.

Introduction: MTH1 as a Cancer Target

Cancer cells often exhibit high levels of reactive oxygen species (ROS) due to increased metabolic activity and oncogenic signaling.[1][2] While ROS can drive cancer progression, they also cause damage to cellular components, including the free pool of nucleotides. One of the most common and mutagenic lesions is the oxidation of dGTP to 8-oxo-dGTP. If incorporated into DNA, 8-oxo-dGTP can lead to G-to-T transversions, genomic instability, and ultimately, cell death.[1][3]

To counteract this, cancer cells often upregulate protective mechanisms. The human MutT Homolog 1 (MTH1), a member of the Nudix hydrolase superfamily, plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates like 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA.[3][4] MTH1 is often overexpressed in various cancers compared to normal tissues, suggesting a dependency of tumors on this enzyme for survival.[2][5] This dependency, termed "non-oncogene addiction," makes MTH1 an attractive therapeutic target.[1] The inhibition of MTH1 is hypothesized to lead to the accumulation of damaged nucleotides, increased DNA damage, and selective killing of cancer cells.[6]

This guide focuses on the structural activity relationships (SAR) of a specific class of MTH1 inhibitors built upon the purine scaffold, exploring how chemical modifications influence their potency and selectivity.

The Role of MTH1 in Cancer Signaling

MTH1 sits at a critical junction, preventing the consequences of oncogene-driven oxidative stress. Oncogenic pathways, such as those involving KRAS, MYC, and PI3K, are known to elevate intracellular ROS levels.[1][7] This creates a highly oxidative environment that damages nucleotides. MTH1's enzymatic activity directly mitigates this damage. Inhibition of MTH1 disrupts this balance, leading to the incorporation of oxidized bases into DNA, triggering DNA damage responses, and potentially leading to apoptosis or senescence in cancer cells.[5][7] Furthermore, MTH1 has been implicated in modulating the PI3K/AKT and MAPK pathways, which are central to cell proliferation and survival.[7]

Structural Activity Relationship (SAR) of Purine-Based Inhibitors

The purine scaffold serves as an excellent starting point for MTH1 inhibitors due to its structural similarity to the natural substrates of the enzyme (e.g., dGTP). SAR studies focus on how substitutions at different positions of the purine ring affect binding affinity (IC50) and cellular activity.

Key interaction points within the MTH1 active site, as revealed by co-crystal structures, often involve hydrogen bonds with residues like Asp119, Asp120, and Gly34, as well as hydrophobic interactions with surrounding residues.[3][8]

Analysis of Key Purine-Based Scaffolds

Several research groups have explored purine derivatives as MTH1 inhibitors. A common strategy involves modifying the C8 and N9 positions to optimize interactions within the enzyme's active site.

For instance, the work on HSP90 inhibitors with a purine core provides a structural framework for designing compounds with improved binding affinity.[9][10] These studies show that substitutions, such as a 3,4,5-trimethoxyphenyl)methyl group at the C8 position and an n-butyl group at the N9 position, can confer high potency.[9] This is due to the bulky aromatic group occupying a hydrophobic pocket while the purine core mimics the adenine portion of ATP. A similar design philosophy has been applied to MTH1 inhibitors.

More recent studies have identified novel purine-based MTH1 inhibitors through screening efforts.[6][11] One study identified NPD15095 and related compounds, which showed inhibitory activity against MTH1.[6] While these compounds demonstrated target engagement, their cytotoxic effects were later attributed to off-target effects on tubulin, highlighting the critical need for developing highly selective inhibitors.[6] This underscores a significant controversy in the field: the reported cellular phenotypes of early MTH1 inhibitors (like TH588) may be due to off-target effects, as newer, more selective inhibitors often do not replicate the potent cancer-killing effects.[3][5]

Quantitative Data of MTH1 Inhibitors

The potency of MTH1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes data for selected MTH1 inhibitors, including both purine-based and other relevant compounds for comparison.

| Compound ID | Scaffold Type | MTH1 IC50 (nM) | Cellular EC50 (µM) & Cell Line | Key Structural Features / Notes | Reference |

| (S)-crizotinib | Aminopyridine | ~250 | 2.6 (SW480) | Known kinase inhibitor with off-target MTH1 activity. | [8] |

| TH588 | Dihydropyrimidinone | ~5 | 0.49 (U2OS) | First-in-class inhibitor; cytotoxicity is debated and may involve off-target effects. | [5][8] |

| IACS-4759 | Not specified | Potent | Non-cytotoxic | A selective, non-cytotoxic inhibitor used to probe MTH1 function. | [5] |

| Compound 19 | Imidazopyridazine | 7.2 | 1.1 (BJ-tert) | A potent and selective inhibitor from a distinct chemical series. | [3] |

| Compound 25 | Quinoline | 2.5 | 0.05 (Cellular Target Engagement) | Makes key H-bonds with Asp119 and Asp120. | [3] |

| Tetrahydronaphthyridine 5 | Tetrahydronaphthyridine | 0.043 | 8.0 (U2OS) | Exceptionally potent biochemically but with weak cellular antiproliferative effect, highlighting the disconnect between enzyme inhibition and cell killing. | [8] |

| NPD15095 | Purine-based | ~1,500 | >10 | Identified via chemical array screening; weak cytotoxic effects attributed to tubulin interaction. | [6] |

Key Experimental Protocols

Verifying the activity and mechanism of MTH1 inhibitors requires a series of robust biochemical and cellular assays.

MTH1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit MTH1's enzymatic activity.

-

Principle: MTH1 hydrolyzes an oxidized nucleotide substrate (e.g., 8-oxo-dGTP) into its monophosphate form (8-oxo-dGMP) and pyrophosphate (PPi). The reaction progress can be quantified by measuring the amount of PPi or inorganic phosphate (Pi, if a pyrophosphatase is added) produced.[3][12]

-

General Protocol (Phosphate Detection Method):

-

Reaction Buffer Preparation: Prepare a buffer typically containing 100 mM Tris or HEPES (pH ~7.5), 10 mM MgCl₂, 40 mM NaCl, 1 mM DTT, and 0.005% Tween 20.[12]

-

Compound Preparation: Serially dilute the test inhibitor in DMSO and then in the reaction buffer.

-

Enzyme & Substrate: Add a fixed concentration of recombinant human MTH1 protein (e.g., 0.2 nM) to wells of a microplate containing the diluted compounds.[12]

-

Reaction Initiation: Start the reaction by adding the substrate, 8-oxo-dGTP (e.g., at a concentration near its Km value).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a fixed time (e.g., 15-30 minutes).

-

Detection: Stop the reaction and add a detection reagent. For phosphate detection, a Malachite Green-based reagent is often used, which forms a colored complex with inorganic phosphate, measured by absorbance.[12][13] Alternatively, a luminescence-based kit (e.g., PPiLight) can be used to detect the generated PPi.[12]

-

Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay

These assays determine the effect of inhibitors on cancer cell proliferation and survival.

-

Principle: Metabolic activity is used as a proxy for cell viability. Viable, metabolically active cells reduce a substrate into a colored or luminescent product.

-

General Protocol (MTT Assay): [14][15]

-

Cell Seeding: Seed cancer cells (e.g., U2OS, SW480) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the MTH1 inhibitor for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 1-4 hours at 37°C.[14]

-

Formazan Solubilization: Living cells reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the crystals.

-

Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a plate reader.

-

Data Analysis: Normalize the absorbance readings to vehicle-treated controls to determine the percentage of cell viability and calculate the EC50 value.

-

Cellular Target Engagement Assay

This assay confirms that the inhibitor binds to MTH1 within the complex environment of a living cell.

-

Principle (Cellular Thermal Shift Assay - CETSA): The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. This increased stability can be measured by heating the cells and quantifying the amount of soluble (non-denatured) protein remaining at different temperatures.[16][17]

-

General Protocol:

-

Cell Treatment: Treat intact cells with the test compound or a vehicle control for a defined period.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis: Lyse the cells to release their protein content.

-

Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Quantification: Quantify the amount of soluble MTH1 protein in the supernatant using methods like Western Blot or ELISA.

-

Data Analysis: Plot the amount of soluble MTH1 against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the control. Isothermal dose-response experiments can be performed at a fixed temperature to calculate an EC50 for target engagement.[17]

-

Experimental and Screening Workflow

The discovery and validation of MTH1 inhibitors follow a structured workflow, moving from broad screening to detailed mechanistic studies.

Conclusion and Future Outlook

The development of purine-based MTH1 inhibitors is a promising but challenging field. The purine scaffold provides a strong foundation for designing potent inhibitors due to its inherent similarity to MTH1's natural substrates. SAR studies have demonstrated that modifications at the C8, N9, and C6 positions are critical for achieving high biochemical potency.

However, a significant hurdle remains the translation of high biochemical potency into selective and potent cellular anti-cancer activity. The controversy surrounding the off-target effects of first-generation inhibitors has made the validation of MTH1 as a cancer target more complex.[3][5] Future efforts must focus on:

-

Designing highly selective inhibitors to definitively clarify the therapeutic potential of MTH1 inhibition.

-

Improving the drug-like properties of purine-based compounds to ensure adequate cell permeability and metabolic stability.

-

Identifying patient populations or specific cancer types that are most dependent on MTH1 activity, potentially those with high levels of oncogene-driven oxidative stress.

Ultimately, the successful development of purine-based MTH1 inhibitors will depend on a multi-faceted approach that combines structural biology, medicinal chemistry, and rigorous biological validation to create compounds that are both potent and highly specific for their intended target.

References

- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibitor development of MTH1 via high-throughput screening with fragment based library and MTH1 substrate binding cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 8. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification and structure–activity relationship of purine derivatives as novel <scp>MTH</scp>1 inhibitors | CiNii Research [cir.nii.ac.jp]

- 12. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

The Guardian of the Genome: MTH1's Critical Role in Preventing Oxidative DNA Damage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an unavoidable consequence of aerobic metabolism, poses a constant threat to genomic integrity. Reactive oxygen species (ROS) can inflict damage upon the building blocks of our DNA, the deoxyribonucleoside triphosphates (dNTPs), leading to the formation of mutagenic oxidized dNTPs. The incorporation of these damaged precursors into newly synthesized DNA can result in mutations, genomic instability, and ultimately, cellular demise or malignant transformation. To counteract this threat, cells have evolved sophisticated surveillance and repair mechanisms. Among these, the Nudix hydrolase MTH1 (MutT Homolog 1), also known as NUDT1, plays a pivotal "gatekeeper" role by sanitizing the dNTP pool. This technical guide provides a comprehensive overview of the function of MTH1 in preventing oxidative DNA damage, its significance in the context of cancer biology, and its emergence as a promising target for novel anti-cancer therapies. We delve into the core mechanisms of MTH1 action, present key experimental methodologies for its study, and offer a quantitative perspective on its enzymatic activity and the effects of its inhibition.

The Core Mechanism: MTH1 as a Nucleotide Pool Sanitizer

Cancer cells are characterized by a heightened metabolic rate and dysfunctional redox regulation, leading to elevated levels of intracellular ROS.[1][2] This pro-oxidative state results in the increased oxidation of dNTPs, with 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-oxo-dGTP) and 2-hydroxy-2'-deoxyadenosine 5'-triphosphate (2-OH-dATP) being two of the most prevalent and mutagenic products.[3][4]

MTH1 functions as a pyrophosphatase, specifically hydrolyzing these oxidized purine nucleoside triphosphates into their corresponding monophosphate forms (8-oxo-dGMP and 2-OH-dAMP).[3] This enzymatic action is critical because DNA polymerases cannot incorporate nucleoside monophosphates into the growing DNA chain.[5] By "sanitizing" the dNTP pool, MTH1 effectively prevents the incorporation of damaged bases into the genome during DNA replication, thereby safeguarding genetic fidelity.[1][6] The fundamental mechanism of MTH1 action is depicted in the following diagram:

Caption: Core mechanism of MTH1 in sanitizing the nucleotide pool.

MTH1 in Cancer: A Non-Oncogene Addiction

Normal, healthy cells exhibit relatively low levels of ROS and are therefore less reliant on MTH1 activity for survival. In stark contrast, cancer cells, with their inherently high oxidative stress, demonstrate a profound dependency on MTH1 to prevent the accumulation of lethal DNA damage.[2][7] This phenomenon is termed "non-oncogene addiction," where cancer cells become reliant on a protein that is not itself a cancer-driving oncogene.[1] Consequently, MTH1 is frequently overexpressed in a wide range of human cancers, and elevated MTH1 levels often correlate with a poorer prognosis.[8][9]

The selective dependency of cancer cells on MTH1 has positioned it as an attractive therapeutic target. The central hypothesis is that inhibiting MTH1 will lead to the accumulation of oxidized dNTPs specifically in cancer cells, their subsequent incorporation into DNA, and ultimately, DNA damage-induced cell death, while sparing normal cells.[1][7]

Quantitative Data Presentation

MTH1 Substrate Kinetics

The efficiency with which MTH1 hydrolyzes its substrates can be quantified by its kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate.

| Substrate | Km (µM) | Reference |

| 8-oxo-dGTP | 11.3 | [2] |

| 8-oxo-dATP | 7.6 | [2] |

| 2-OH-dATP | 14 | [2] |

| 2-OH-rATP | 13.4 | [2] |

Potency of MTH1 Inhibitors

Several small molecule inhibitors of MTH1 have been developed and characterized. Their potency is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity of MTH1 by 50%.

| Inhibitor | Cell Line | IC50 | Reference |

| TH588 | Osteosarcoma (8 cell lines) | 4.48 - 17.37 µM | [10] |

| Epithelial Ovarian Cancer | 0.9 - 4 µM | [11] | |

| TH1579 (Karonudib) | Osteosarcoma (8 cell lines) | 0.31 - 16.26 µM | [10] |

| Epithelial Ovarian Cancer | 60 - 200 nM | [11] | |

| B-cell Lymphoma | 0.1 - 0.3 µM | [12] |

Experimental Protocols

MTH1 Enzyme Activity Assay (ARGO Assay)

The ATP-releasing guanine-oxidized (ARGO) probe-based assay provides a sensitive and specific method for measuring 8-oxo-dGTPase activity in cell and tissue lysates.[5][13]

Principle: The ARGO probe is a chimeric nucleotide containing both 8-oxo-dGTP and ATP. Cleavage of the 8-oxo-dGTP moiety by MTH1 releases ATP, which is then quantified using a luciferase-based luminescence readout.

Detailed Methodology:

-

Lysate Preparation:

-

Harvest cells and prepare lysates in a hypotonic buffer.

-

Deplete endogenous ATP from the lysates using size-exclusion chromatography or centrifugal filters.

-

Determine the protein concentration of the ATP-depleted lysate.

-

-

Reaction Setup:

-

Prepare a reaction buffer containing 50 mmol/L NaCl, 10 mmol/L Tris-HCl (pH 7.9), 10 mmol/L MgCl2, 1 mmol/L Na3VO4, and 1 mmol/L DTT.[5]

-

Add 40 µmol/L ARGO probe to the reaction buffer.

-

In individual reaction tubes on ice, combine 2 µg of cell lysate with the ARGO-containing reaction buffer.

-

For inhibitor studies, pre-incubate the lysate with the MTH1 inhibitor (e.g., 20 µmol/L TH588) or DMSO vehicle control.

-

Bring the final reaction volume to 22 µL.

-

-

Measurement:

-

Incubate the reactions at the desired temperature (e.g., 37°C).

-

At specified time points, measure the luminescence generated from the released ATP using a luminometer and a luciferase/luciferin-based ATP detection reagent.

-

-

Data Analysis:

-

Subtract the background luminescence from control reactions without lysate.

-

Calculate the MTH1-specific activity by subtracting the activity remaining in the presence of a saturating concentration of an MTH1 inhibitor from the total activity.

-

Caption: Workflow for the ARGO-based MTH1 activity assay.

Comet Assay for Oxidative DNA Damage

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks and, with modifications, can be used to specifically detect oxidative DNA damage.[2][14]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and most proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks, migrates out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail. To specifically detect oxidized bases, the nucleoids are treated with enzymes like formamidopyrimidine-DNA glycosylase (FPG) or 8-oxoguanine DNA glycosylase (OGG1), which recognize and cleave the DNA at sites of oxidized purines, converting them into strand breaks that can be detected by the assay.[15]

Detailed Methodology:

-

Cell Preparation:

-

Treat cultured cells with the MTH1 inhibitor or control vehicle for the desired duration.

-

Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 105 cells/mL.

-

-

Embedding in Agarose:

-

Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide.

-

Allow the agarose to solidify at 4°C.

-

-

Lysis:

-

Immerse the slides in cold lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

-

Enzyme Treatment (for oxidative damage):

-

Wash the slides with enzyme buffer.

-

Incubate the slides with FPG or OGG1 enzyme to introduce breaks at oxidized purine sites.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Neutralize the slides with a Tris-HCl buffer.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the DNA damage by measuring the percentage of DNA in the comet tail using specialized software.

-

Immunofluorescence for 8-oxo-dG Detection

Immunofluorescence microscopy allows for the direct visualization and semi-quantification of 8-oxo-dG within the nuclear DNA of cells.[12][16]

Principle: Cells are fixed and permeabilized to allow an antibody specific to 8-oxo-dG to access the nuclear DNA. A fluorescently labeled secondary antibody is then used to detect the primary antibody, and the resulting fluorescence signal is visualized by microscopy.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips and treat with the MTH1 inhibitor or control.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.2% Triton X-100 in PBS).

-

-

DNA Denaturation:

-

To expose the 8-oxo-dG epitope within the double-stranded DNA, denature the DNA by treating the cells with 2N HCl.

-

Neutralize the acid with a Tris-HCl buffer.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody against 8-oxo-dG (e.g., mouse anti-8-oxo-dG, 1:100 dilution) overnight at 4°C.[12]

-

Wash the cells with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity using image analysis software.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

Cell viability assays are used to determine the cytotoxic effects of MTH1 inhibitors on cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that measures ATP levels as an indicator of metabolically active cells.[17]

Principle: The assay reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to generate a luminescent signal that is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the MTH1 inhibitor or a vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

-

MTH1 in Cellular Signaling and Function

Recent research has uncovered roles for MTH1 beyond its canonical function in nucleotide pool sanitization, implicating it in key cellular signaling pathways and processes.

Interaction with MAPK and PI3K/AKT Pathways

MTH1 has been shown to influence the activity of the MAPK and PI3K/AKT signaling pathways, which are critical regulators of cell proliferation, survival, and invasion.[12] In non-small cell lung cancer, MTH1 promotes the activation of both pathways, leading to an induction of epithelial-mesenchymal transition and enhanced cancer cell motility.[12] Inhibition of MTH1 can disrupt these signaling cascades, contributing to its anti-cancer effects.

Caption: MTH1's influence on the PI3K/AKT and MAPK signaling pathways.

A Role in Mitosis and Tubulin Interaction

Emerging evidence suggests a novel role for MTH1 in mitotic progression. MTH1 has been found to interact with tubulin, a key component of the mitotic spindle.[18] This interaction appears to be important for proper spindle assembly and the faithful segregation of chromosomes during mitosis. Some MTH1 inhibitors, such as TH588 and TH1579 (karonudib), have been shown to disrupt the MTH1-tubulin interaction, leading to mitotic arrest.[19] This dual mechanism of action—inhibiting both the enzymatic activity of MTH1 and its mitotic function—may contribute to the potent anti-cancer effects of these compounds.

Caption: The dual roles of MTH1 in mitosis and nucleotide pool sanitization.

Conclusion and Future Perspectives

MTH1 stands out as a critical defender of genomic stability, particularly in the highly pro-oxidative environment of cancer cells. Its role in sanitizing the dNTP pool to prevent the incorporation of mutagenic oxidized bases into DNA is well-established. The concept of "non-oncogene addiction" provides a strong rationale for targeting MTH1 as a selective anti-cancer strategy. The development of potent and selective MTH1 inhibitors, such as karonudib, which is currently in clinical trials, holds significant promise for cancer therapy.

Future research will likely focus on several key areas:

-

Elucidating the full spectrum of MTH1's cellular functions: A deeper understanding of its role in mitosis and signaling pathways will be crucial for optimizing therapeutic strategies.

-

Identifying predictive biomarkers: Determining which patient populations are most likely to respond to MTH1 inhibition will be essential for the clinical success of these agents.

-

Exploring combination therapies: Combining MTH1 inhibitors with other anti-cancer agents, such as those that induce oxidative stress or target other DNA damage response pathways, may lead to synergistic effects and overcome potential resistance mechanisms.

The continued investigation of MTH1's multifaceted roles will undoubtedly pave the way for innovative and effective treatments for a wide range of cancers, solidifying its position as a key guardian of the genome.

References

- 1. Wiring diagrams of MAPK regulation by MEKK1, 2, and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 9. cdn-links.lww.com [cdn-links.lww.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Karonudib has potent anti-tumor effects in preclinical models of B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application